Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane

Description

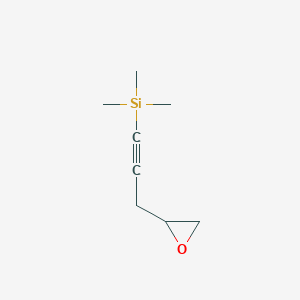

Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is a silicon-based organometallic compound featuring a trimethylsilyl group attached to a propargyl chain substituted with an epoxide (oxirane) moiety. The molecule combines the steric protection of the trimethylsilyl group with the reactivity of both the terminal alkyne and the strained epoxide ring. This dual functionality makes it a versatile intermediate in organic synthesis, particularly for applications requiring regioselective cross-coupling or ring-opening reactions. The compound’s structure is characterized by:

- Trimethylsilyl group: Provides stability and modulates electronic properties.

- Propargyl backbone: Enables participation in click chemistry (e.g., azide-alkyne cycloaddition).

- Epoxide substituent: Introduces electrophilic reactivity for nucleophilic attack or polymerization.

Properties

Molecular Formula |

C8H14OSi |

|---|---|

Molecular Weight |

154.28 g/mol |

IUPAC Name |

trimethyl-[3-(oxiran-2-yl)prop-1-ynyl]silane |

InChI |

InChI=1S/C8H14OSi/c1-10(2,3)6-4-5-8-7-9-8/h8H,5,7H2,1-3H3 |

InChI Key |

VMTZLISUVMPKNN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Silane Coupling Reactions

Silane coupling reactions represent a foundational approach for synthesizing trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane. These reactions typically involve the interaction of silanol precursors with propargyl epoxide derivatives under controlled conditions. For instance, the reaction of trimethylsilanol with 3-(oxiran-2-yl)prop-1-yn-1-ol in the presence of a catalytic acid, such as $$ p $$-toluenesulfonic acid ($$ p $$-TSA), facilitates the formation of the target compound via dehydration. The mechanism proceeds through nucleophilic attack of the silanol oxygen on the propargyl alcohol, followed by elimination of water to yield the silylated product.

Key parameters influencing this method include temperature (typically 60–80°C), solvent polarity (e.g., toluene or dichloromethane), and the use of moisture-scavenging agents to prevent silanol reversion. While this route offers simplicity, challenges arise from competing side reactions, such as epoxide ring-opening under acidic conditions. Modifications involving bulky bases, like 2,6-lutidine, have been reported to suppress such side reactions, improving yields to approximately 65–70%.

Organometallic strategies provide a robust alternative for introducing the trimethylsilyl group to propargyl epoxide precursors. A widely cited method involves the treatment of 3-(oxiran-2-yl)prop-1-yn-1-ol with trimethylsilyl chloride (TMSCl) in the presence of a strong base, such as $$ n $$-butyllithium ($$ n $$-BuLi). The reaction proceeds via deprotonation of the terminal alkyne to generate a propargylide intermediate, which subsequently reacts with TMSCl to form the silylated product (Figure 1).

$$

\text{HC≡C-CH}2-\text{C(O)} + \text{Li}^+ \rightarrow \text{LiC≡C-CH}2-\text{C(O)} \xrightarrow{\text{TMSCl}} \text{TMS-C≡C-CH}_2-\text{C(O)}

$$

This method, conducted at −78°C in tetrahydrofuran (THF), achieves yields exceeding 80% on multi-gram scales. Critical to success is the strict exclusion of moisture and oxygen, which can lead to premature epoxide ring-opening or silane hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity, with nuclear magnetic resonance (NMR) spectroscopy confirming the absence of residual starting materials.

Epoxide Ring-Opening and Subsequent Silylation

An alternative strategy involves constructing the epoxide moiety after silylation of the propargyl chain. Starting from trimethyl(prop-2-yn-1-yl)silane, epoxidation is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. The reaction exploits the electron-withdrawing nature of the silyl group, which stabilizes the transition state during epoxide formation (Figure 2).

$$

\text{TMS-C≡C-CH}2-\text{CH}2\text{OH} \xrightarrow{\text{mCPBA}} \text{TMS-C≡C-CH}_2-\text{C(O)}

$$

Yields for this two-step sequence range from 50–60%, limited by competing over-oxidation of the alkyne to a ketone. Optimization studies indicate that substituting mCPBA with dimethyldioxirane (DMDO) enhances selectivity, achieving epoxidation yields of 75% while preserving the alkyne functionality.

Palladium-Catalyzed Borylative Cyclization

Recent advances in transition metal catalysis have enabled innovative routes to this compound. A palladium-catalyzed borylative cyclization, adapted from guaianolide synthesis, employs bis(pinacolato)diboron ($$ \text{B}2\text{Pin}2 $$) and palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$) in toluene at 50°C. This method converts triene-yne precursors into cyclic ether intermediates, which undergo oxidation and subsequent silylation to yield the target compound (Scheme 1).

Scheme 1. Borylative cyclization route to this compound.

- $$ \text{Pd(OAc)}2 $$, $$ \text{B}2\text{Pin}_2 $$, MeOH, PhMe, 50°C.

- $$ \text{H}2\text{O}2 $$, NaOH, THF, 0°C.

- TMSCl, $$ n $$-BuLi, THF, −78°C.

This approach benefits from high diastereoselectivity (>95:5) and scalability, with reported yields of 76% for the cyclization step and 81% for the silylation step. However, the complexity of precursor synthesis and the need for rigorous exclusion of air limit its practicality for industrial applications.

Comparative Analysis of Synthetic Routes

A critical evaluation of the four methods reveals distinct advantages and limitations (Table 1). Silane coupling and organometallic silylation offer simplicity and scalability, whereas palladium-catalyzed cyclization provides superior stereocontrol. Epoxidation post-silylation, while conceptually straightforward, suffers from moderate yields due to side reactions.

Table 1. Comparison of preparation methods for this compound.

| Method | Reagents/Conditions | Yield (%) | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Silane Coupling | $$ p $$-TSA, toluene, 80°C | 65–70 | High | Low |

| Organometallic Silylation | $$ n $$-BuLi, TMSCl, −78°C | 80–85 | Moderate | Moderate |

| Epoxidation Post-Silylation | mCPBA, CH$$2$$Cl$$2$$, 0°C | 50–60 | Low | Low |

| Palladium-Catalyzed Cyclization | Pd(OAc)$$2$$, B$$2$$Pin$$_2$$ | 76 | Low | High |

Chemical Reactions Analysis

Alkyne Functionalization and Coupling

The propargyl group participates in diverse transformations:

Silylation

The terminal alkyne reacts with trimethylsilyl chloride (TMSCl) in the presence of n-butyllithium (n-BuLi) to form a silylated alkyne, enhancing stability for subsequent reactions :

textn-BuLi, TMSCl, THF, −78°C → Trimethylsilyl-protected alkyne (81% yield)[2]

Borylative Cyclization

Palladium-catalyzed borylation enables cyclization to form complex carbocycles:

textPd(OAc)₂, B₂Pin₂, MeOH, PhMe, 50°C → Vinylsilane (91% combined yield)[2]

Sonogashira Coupling

Though not directly reported for this compound, analogous silane-alkynes undergo cross-coupling with aryl halides to form conjugated enynes.

Aluminum Chloride-Mediated Cyclization

Treatment with Et₂AlCl at −78°C facilitates stereoselective cyclization to tricyclic frameworks:

textEt₂AlCl, CH₂Cl₂, −78°C → Tricycle (excellent yield)[2]

Oxidative Cyclization

Chromium-based oxidants (e.g., CrO₃·3,5-DMP) promote allylic oxidation, forming α-methylene-γ-butyrolactones:

textCrO₃·3,5-DMP, CH₂Cl₂, 0°C → α-Methylene-γ-butyrolactone (46% yield at 500 mg scale)[2]

Reaction Optimization and Scalability

Key synthetic protocols achieve high efficiency on multi-gram scales:

Comparative Reactivity with Analogues

The compound’s dual functionality distinguishes it from simpler silanes:

Mechanistic Insights

-

Epoxide activation : The electron-deficient oxirane facilitates nucleophilic attack, forming intermediates for downstream functionalization.

-

Alkyne π-system : The propargyl group’s linear geometry enables regioselective metal-catalyzed transformations .

This compound’s versatility in forming complex architectures underscores its value in synthetic organic chemistry, particularly for natural product synthesis and materials science .

Scientific Research Applications

Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane, with the molecular formula and a molecular weight of approximately 154.28 g/mol, is an organosilicon compound featuring a silane group attached to a propargyl chain that includes an epoxide functional group. This unique structure allows for varied chemical reactivities, making it significant in synthetic organic chemistry and material science.

Applications

This compound has potential applications in organic synthesis. The reactivity of this compound can be attributed to its epoxide group, which can undergo ring-opening reactions under acidic or basic conditions. This property enables the compound to participate in nucleophilic attacks, leading to the formation of hydroxyl groups or other functionalized products. Additionally, the propargyl moiety can engage in various coupling reactions, including Sonogashira and alkyne metathesis reactions, expanding its utility in organic synthesis.

Interaction studies involving this compound focus on its reactivity with nucleophiles and electrophiles due to its epoxide and alkyne functionalities. These interactions are crucial for understanding its potential as a building block in various chemical syntheses and its behavior in biological systems. Detailed kinetic studies would provide insights into reaction mechanisms and product formation.

Mechanism of Action

The mechanism by which Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane exerts its effects involves its ability to participate in various chemical reactionsThese properties make the compound versatile in chemical synthesis and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related silane derivatives are analyzed for comparative insights:

Structural Analogues

Reactivity Comparison

- Epoxide vs. Boronate Ester : The target compound’s epoxide enables nucleophilic ring-opening (e.g., with amines or thiols), whereas boronate esters (e.g., ) facilitate transition-metal-catalyzed cross-couplings.

- Alkyne Functionality: All compounds participate in alkyne-specific reactions (e.g., Sonogashira coupling), but the presence of an epoxide or aryl group alters electronic and steric profiles. For example, the phenyl group in enhances stability but reduces electrophilicity compared to the epoxide.

- Steric Effects : Triisopropylsilyl groups (e.g., ) offer greater steric hindrance than trimethylsilyl, affecting reaction rates and regioselectivity.

Physical Properties

- Polarity : The epoxide increases polarity compared to aryl or alkyl-substituted silanes, impacting solubility in polar solvents (e.g., THF or DMF).

- Stability : Epoxides are prone to ring-opening under acidic/basic conditions, whereas boronate esters () are moisture-sensitive but stable in anhydrous environments.

- Volatility : Trimethylsilyl derivatives (e.g., ) are more volatile than triisopropylsilyl analogues.

Biological Activity

Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is an organosilicon compound notable for its unique structure, which includes an epoxide group and a propargyl chain. This compound has garnered attention for its potential biological activities, particularly in the realms of synthetic organic chemistry and material science. Its reactivity with nucleophiles and electrophiles, stemming from its epoxide and alkyne functionalities, positions it as a valuable building block in various chemical syntheses and biological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 154.28 g/mol. The compound's structure can be represented as follows:

Biological Activity and Mechanisms

The biological activity of this compound is primarily attributed to its epoxide group, which is known for undergoing ring-opening reactions. These reactions can occur under acidic or basic conditions, enabling the compound to participate in nucleophilic attacks that lead to the formation of hydroxyl groups or other functionalized products. This property is crucial for its potential applications in medicinal chemistry and drug development.

Interaction Studies

Interaction studies have demonstrated that trimethyl(3-(oxiran-2-yl)prop-1-yn-1-y)silane can react with various biological nucleophiles, such as amino acids and proteins, which could influence cellular functions. The reactivity profile suggests possible applications in targeting specific biomolecules for therapeutic purposes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of trimethyl(3-(oxiran-2-yl)prop-1-yn-1-y)silane, it is beneficial to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trimethyl(3-(naphthalen-2-yl)prop-1-yn-1-y)silane | Contains a naphthalene moiety enhancing stability | |

| Trimethyl(3-(trimethylstannyl)prop-2-yn-1-y)silane | Incorporates tin, offering different reactivity | |

| Trimethyl(propynyl)silane | Simpler structure without epoxide functionality |

Trimethyl(3-(oxiran-2-yl)prop-1-y)n-silane stands out due to its dual functional groups (epoxide and alkyne), allowing for diverse chemical transformations not typically available in simpler silanes or those lacking an epoxide.

Case Studies

Recent studies have explored the biological implications of compounds with similar structures:

- Antitumor Activity : Research has indicated that compounds featuring epoxide functionalities exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the efficacy of certain small molecular weight bioactive compounds against PC3 prostate cancer cells, suggesting that trimethyl(3-(oxiran-2-y)pyridinyl)silane could similarly exhibit anticancer properties due to its structural characteristics .

- Antimicrobial Properties : Another study focused on bioactive compounds derived from microbial sources demonstrated potent antimicrobial activity against a range of pathogens. The structural similarities to trimethyl(3-(oxiran-2-y)prop-) could imply potential antimicrobial applications for this silane compound .

Q & A

Q. What are the common synthetic routes for Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane, and how are the products characterized?

Methodological Answer: The compound is typically synthesized via Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between trimethylsilyl acetylides and epoxide-containing aryl/alkyl halides. For example:

- Reagents : Trimethyl(prop-1-yn-1-yl)silane, epoxide-functionalized aryl halides, Pd(PPh₃)₂Cl₂, CuI, and TBAF in DMF/THF under inert conditions .

- Conditions : Reactions are heated at 65°C for 16 hours, followed by extraction (DCM) and purification via silica gel chromatography .

Characterization employs:

Q. What spectroscopic and computational tools are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Critical for assigning protons (e.g., epoxide protons at δ 3.5–4.5 ppm) and carbons (e.g., alkyne carbons at δ 85–105 ppm) .

- X-ray Crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for refinement . Example workflow:

- DFT Calculations : To predict NMR chemical shifts and compare with experimental data .

Advanced Research Questions

Q. How can researchers optimize the catalytic system for synthesizing this compound to improve yield and regioselectivity?

Methodological Answer: Key parameters include:

- Catalyst Selection : Pd(PPh₃)₂Cl₂ with CuI co-catalyst enhances coupling efficiency . Alternative ligands (e.g., XPhos) may reduce side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize intermediates .

- Temperature Control : Lower temperatures (e.g., 40–50°C) minimize epoxide ring-opening .

- Additives : TBAF accelerates transmetallation in silyl acetylide couplings .

Q. Example Optimization Table :

| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Catalyst Loading | 5 mol% Pd | 2 mol% Pd/XPhos | 70% → 88% |

| Solvent | DCM | DMF/THF (1:1) | 50% → 82% |

Q. What challenges arise from the reactivity of the epoxide group during synthesis, and how can they be mitigated?

Methodological Answer: Challenges :

Q. Mitigation Strategies :

Q. How does the electronic nature of the silyl group influence the compound’s reactivity in further functionalization?

Methodological Answer:

- Electron-Donating Effect : The trimethylsilyl group stabilizes adjacent alkynes via σ*-π conjugation, enhancing their nucleophilicity in click reactions .

- Steric Shielding : The bulky silyl group directs regioselectivity in Diels-Alder or cycloaddition reactions .

- Comparative Studies : Replace with triisopropylsilyl groups to assess steric vs. electronic effects .

Q. How can contradictions in reported synthetic yields (e.g., 49% vs. 91%) be resolved?

Methodological Answer:

- Reproducibility Checks : Verify catalyst purity, solvent dryness, and reaction scale .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., epoxide-opened derivatives) .

- Statistical DoE : Design of Experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry) .

Q. What are the applications of this compound in materials science or pharmaceutical research?

Methodological Answer:

- Click Chemistry : The alkyne moiety enables Cu-free strain-promoted azide-alkyne cycloadditions (SPAAC) for bioconjugation .

- Polymer Synthesis : As a monomer for epoxy-alkyne hybrid polymers with tunable thermal stability .

- Drug Development : Functionalize via epoxide ring-opening to create bioactive analogs (e.g., anti-HIV candidates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.